molecular formula C19H23NO7 B11148625 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine

Cat. No.: B11148625
M. Wt: 377.4 g/mol
InChI Key: GHNNUFODVVVLKM-KRWDZBQOSA-N
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Description

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with methoxy and methyl substituents, and an acetylated L-valine moiety. Coumarin derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine can be compared to other coumarin derivatives such as warfarin and dicoumarol. While warfarin is widely used as an anticoagulant, this compound has shown broader biological activities, including antimicrobial and anticancer properties . Similar compounds include:

Properties

Molecular Formula

C19H23NO7

Molecular Weight

377.4 g/mol

IUPAC Name

(2S)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H23NO7/c1-9(2)17(18(22)23)20-15(21)8-12-10(3)16-13(26-5)6-11(25-4)7-14(16)27-19(12)24/h6-7,9,17H,8H2,1-5H3,(H,20,21)(H,22,23)/t17-/m0/s1

InChI Key

GHNNUFODVVVLKM-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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